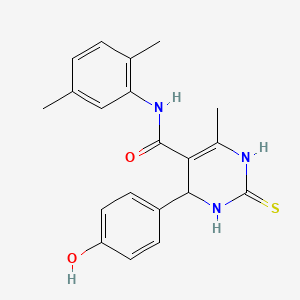

N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-11-4-5-12(2)16(10-11)22-19(25)17-13(3)21-20(26)23-18(17)14-6-8-15(24)9-7-14/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYHUFFHEIOPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine ring and various functional groups that contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 316.42 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The presence of phenolic groups contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Properties : Studies suggest that the compound may inhibit pro-inflammatory mediators, which could mitigate conditions such as arthritis or other inflammatory diseases.

- Antimicrobial Effects : Preliminary data indicate potential efficacy against various bacterial strains.

1. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various in vitro assays. The compound demonstrated significant scavenging activity against DPPH radicals and superoxide anions.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| Superoxide Scavenging | 30 |

2. Anti-inflammatory Activity

In vivo studies have shown that the compound reduces inflammation in animal models by inhibiting the expression of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : A study conducted on rats with induced paw edema demonstrated that administration of the compound significantly reduced swelling compared to control groups.

3. Antimicrobial Activity

The antimicrobial efficacy was assessed against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that the compound possesses moderate antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The thioxo group in its structure may facilitate electron transfer processes, enhancing its ability to neutralize reactive oxygen species.

- Anti-inflammatory Mechanism : The inhibition of COX enzymes suggests a competitive binding mechanism where the compound mimics substrate molecules, thereby reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of tetrahydropyrimidine carboxamides, which exhibit structural variations in aryl substituents and functional groups. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural Features

Key Observations:

The 4-hydroxyphenyl moiety may enhance hydrogen-bonding capacity, a feature shared with the analog in but absent in non-hydroxylated variants.

Thioxo vs. Oxo Groups :

All listed compounds retain the 2-thioxo group, which is critical for stabilizing the tetrahydropyrimidine ring and modulating electronic properties.

Synthetic Pathways :

Similar reagents (e.g., POCl₃ in DMF) are used for formylation and carboxamide formation across analogs, suggesting shared reactivity profiles .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs and computational tools:

Crystallographic Analysis :

Tools like SHELX and Mercury CSD enable precise determination of crystal packing and intermolecular interactions. For example:

- Mercury’s packing similarity feature could compare the target compound’s crystal structure with analogs to predict solubility or stability .

- SHELX refinement (via SHELXL) may reveal how substituent positions affect bond lengths and angles, influencing conformational flexibility .

Thermodynamic Stability :

Comparative studies using Mogul (via Mercury) might show that methyl groups at the 2,5-positions reduce torsional strain in the phenyl ring, enhancing stability .

Q & A

Basic: What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:

- Step 1: Reacting substituted aldehydes (e.g., 4-hydroxyphenyl derivatives) with thiourea and β-keto esters under acidic conditions (e.g., HCl in ethanol) to form the tetrahydropyrimidine ring .

- Step 2: Introducing the 2,5-dimethylphenyl carboxamide moiety via nucleophilic acyl substitution.

- Critical Parameters:

- Solvent: Ethanol or DMF for solubility and reactivity .

- Catalyst: Concentrated HCl (~0.1–0.5 eq.) to promote cyclization .

- Temperature: Reflux conditions (70–80°C) for 24–48 hours to maximize yield .

Characterization via NMR (1H/13C) and mass spectrometry is essential to confirm regioselectivity and purity .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR to identify proton environments (e.g., NH groups at δ 9–11 ppm, aromatic protons at δ 6.5–8 ppm) .

- 13C NMR to confirm carbonyl (C=O, ~165–175 ppm) and thioxo (C=S, ~120–130 ppm) groups .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) and dihedral angles between aromatic rings (~12–86°) to assess conformational stability .

Advanced: How can researchers resolve contradictory data in reaction yields or purity across studies?

Answer:

Contradictions often arise from variations in:

- Reaction Conditions:

- Analytical Methods:

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .

- Compare crystallographic data (e.g., CCDC entries) to confirm structural integrity .

Example: A 40% yield discrepancy in cyclization steps may stem from incomplete aldehyde conversion; monitor via TLC (silica gel, hexane/ethyl acetate) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Answer:

- Modular Substitution:

- Vary substituents on the phenyl rings (e.g., electron-withdrawing groups on the 4-hydroxyphenyl moiety) to assess bioactivity .

- Replace the thioxo group with oxo or imino groups to evaluate electronic effects .

- Computational Modeling:

- Biological Assays:

- Screen against enzyme panels (e.g., cytochrome P450 isoforms) to identify off-target interactions .

Advanced: How can researchers optimize solubility and stability for in vitro assays?

Answer:

- Solubility Enhancement:

- Stability Testing:

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification: Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) or fractional distillation .

- Byproduct Management: Optimize stoichiometry (e.g., 1:1 aldehyde:thiourea ratio) to minimize dimerization .

- Regulatory Compliance: Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., ethanol ≤5000 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.